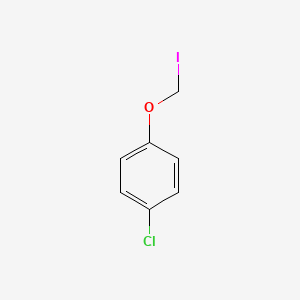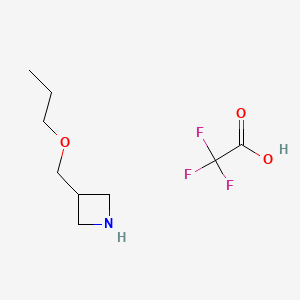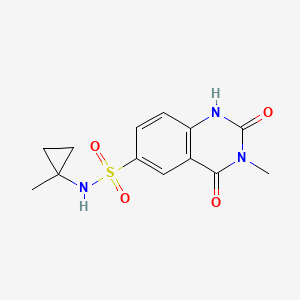
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C21H20BF4PS2. It is a phosphonium salt that contains a 1,3-dithiolan-2-yl group attached to a triphenylphosphonium moiety, with tetrafluoroborate as the counterion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with 1,3-dithiolane in the presence of a suitable halogenating agent, such as bromine or iodine, to form the corresponding phosphonium salt. This intermediate is then treated with tetrafluoroboric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to yield thiols or other reduced sulfur-containing compounds.
Substitution: The phosphonium group can participate in nucleophilic substitution reactions, leading to the formation of new phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: New phosphonium salts with varied substituents.
Applications De Recherche Scientifique
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and the synthesis of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent and in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,3-dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate involves its ability to interact with various molecular targets and pathways. The phosphonium group can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. The dithiolan moiety can undergo redox reactions, leading to the generation of reactive sulfur species that can modulate cellular processes. These interactions can affect enzyme activity, signal transduction pathways, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxolan-2-yl(triphenyl)phosphonium bromide
- 1,3-Dithiolan-2-ylmethyl(triphenyl)phosphonium chloride
- 1,3-Dithiolan-2-yl(triphenyl)phosphonium hexafluorophosphate
Uniqueness
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate is unique due to its specific combination of a dithiolan ring and a triphenylphosphonium group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the tetrafluoroborate counterion also influences its solubility and stability .
Propriétés
Formule moléculaire |
C21H20BF4PS2 |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
1,3-dithiolan-2-yl(triphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20PS2.BF4/c1-4-10-18(11-5-1)22(21-23-16-17-24-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,21H,16-17H2;/q+1;-1 |
Clé InChI |
KAVXNCJAJNJTFY-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1CSC(S1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
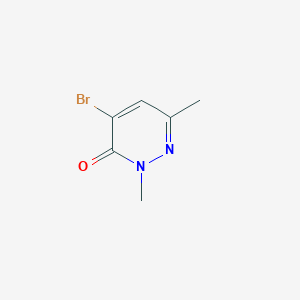
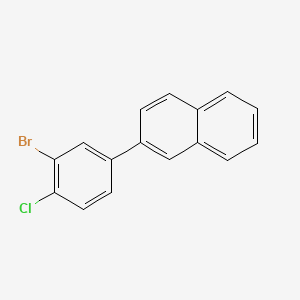
![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
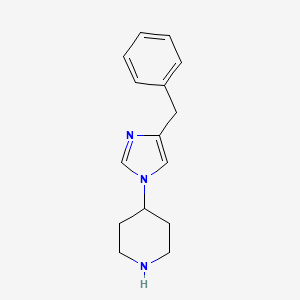
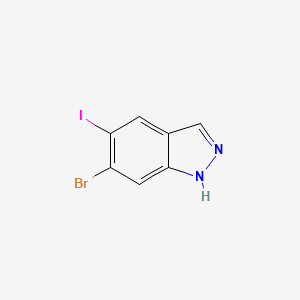


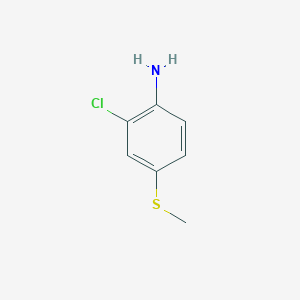
![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
